ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate - 168162-20-7

ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate

Catalog Number: EVT-2783155
CAS Number: 168162-20-7
Molecular Formula: C17H16N4O3
Molecular Weight: 324.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate is a non-peptide antagonist of the cholecystokinin B receptor (CCK-B), also known as the gastrin receptor. [ [] ] It belongs to the 1,4-benzodiazepin-2-one class of compounds, which are structurally related to benzodiazepines but lack their sedative and anxiolytic properties. [ [] [] ] This compound has been extensively studied in scientific research to understand the role of CCK-B receptors in various physiological processes, particularly in the central nervous system and the gastrointestinal system.

Synthesis Analysis

The synthesis of ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate can be achieved by reacting a 3-amino-1,4-benzodiazepin-2-one derivative containing a 5-pyridin-2-yl substituent with ethyl chloroformate. [ [] ] The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran in the presence of a base like triethylamine. The product is then purified by standard techniques such as recrystallization or column chromatography.

Molecular Structure Analysis

Ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate consists of a central 1,4-benzodiazepin-2-one ring with a 5-pyridin-2-yl substituent. [ [] ] The 3-position of the benzodiazepine ring is substituted with an ethyl carbamate group. The molecule exhibits a chiral center at the 3-position of the benzodiazepine ring, resulting in two enantiomers: R and S.

Mechanism of Action

Ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate acts as a competitive antagonist at CCK-B receptors. [ [] ] It binds to the receptor with high affinity and selectivity, preventing the binding of endogenous ligands like gastrin and cholecystokinin. By blocking the activation of CCK-B receptors, this compound inhibits the downstream signaling pathways associated with these receptors.

Applications
  • Role of CCK-B Receptors in Gastric Acid Secretion: Studies have shown that this compound effectively inhibits pentagastrin-induced gastric acid secretion in various animal models, demonstrating the crucial role of CCK-B receptors in regulating gastric acid production. [ [] [] ]
  • CCK-B Receptors and Pain Perception: Research suggests that this compound can potentiate the antinociceptive effects of opioid peptides, implying an opposing physiological role of CCK-B receptors and opioid peptides in pain modulation. [ [] ]
Future Directions
  • Developing more potent and selective CCK-B antagonists: Structure-activity relationship studies could be conducted to optimize the structure of this compound and create new analogs with improved pharmacological properties. [ [] ]
  • Developing new tools to study CCK-B receptors: This could include developing radiolabeled versions of this compound for use in positron emission tomography (PET) imaging studies. [ [] ]

Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It has shown potent dose-dependent inhibition of pentagastrin-induced gastric acid secretion in anesthetized rats and Heidenhain pouch dogs. YF476 exhibited excellent oral bioavailability with an ED50 of 21 nmol/kg po in dogs. [, ] This compound is currently under clinical investigation for the treatment of gastroesophageal reflux disease (GORD). []

L-365,260 [(3R-(+)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4- benzodiazepin-3-yl)-N'-(3-methylphenyl)urea]

Compound Description: L-365,260 is a potent and selective nonpeptide antagonist for brain cholecystokinin (CCK-B) and gastrin receptors. [] It exhibits high affinity binding to these receptors with a Kd of 2.3 nM. [] L-365,260 is stereospecific, with the R-enantiomer being 100 times more potent than the S-enantiomer in displacing binding. [] Studies have shown that L-365,260 strongly potentiates antinociception mediated by endogenous enkephalins. []

MK-329 ((3S(−)‐N‐(2,3‐dihydro‐1‐methyl‐2‐oxo‐5‐phenyl‐1‐H‐1,4‐benzodiazepin‐3‐yl)‐1H‐indole‐2‐carboxamide)

Compound Description: MK-329 is a selective cholecystokinin receptor antagonist. It effectively antagonizes the anorectic effect of both exogenous cholecystokinin-octapeptide (CCK8) and (+)-fenfluramine in rats. [] Studies show that MK-329 does not exhibit intrinsic hyperphagic effects when administered alone. []

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide

Compound Description: This compound is a benzodiazepine CCK antagonist synthesized in high yields by reacting N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide with [14C] methyl iodide. []

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methyl-benzamide

Compound Description: This is another benzodiazepine CCK antagonist synthesized by reacting N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide with [14C]methyl iodide under different conditions. []

Properties

CAS Number

168162-20-7

Product Name

ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate

IUPAC Name

ethyl N-(2-oxo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate

Molecular Formula

C17H16N4O3

Molecular Weight

324.34

InChI

InChI=1S/C17H16N4O3/c1-2-24-17(23)21-15-16(22)19-12-8-4-3-7-11(12)14(20-15)13-9-5-6-10-18-13/h3-10,15H,2H2,1H3,(H,19,22)(H,21,23)

InChI Key

AEYRWEZKUDJLQJ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.